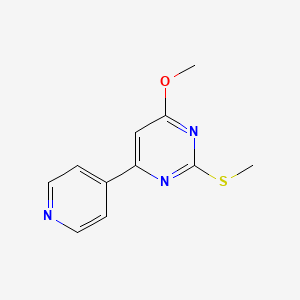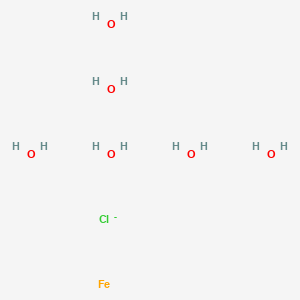
1-(2-bromophenyl)-2-phenyl-1,2-Ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione can be synthesized through several methods. One common approach involves the bromination of acetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione involves its reactivity with nucleophiles. The bromine atom, being an electron-withdrawing group, makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophilic reagent .
Comparaison Avec Des Composés Similaires
2-Bromoacetophenone: Similar in structure but lacks the additional phenyl group.
1-(2-Chlorophenyl)-2-phenyl-1,2-Ethanedione: Similar but with a chlorine atom instead of bromine.
1-(2-Iodophenyl)-2-phenyl-1,2-Ethanedione: Similar but with an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in reactions requiring a strong electrophile and in applications where selective bromination is desired .
Propriétés
Numéro CAS |
36081-67-1 |
|---|---|
Formule moléculaire |
C14H9BrO2 |
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H9BrO2/c15-12-9-5-4-8-11(12)14(17)13(16)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
NOSQWCPYBRVJGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)


![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)


![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)



![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
